E2730 Exhibits a >17-Fold Higher Protective Index (PI) than the Reference GAT1 Inhibitor Tiagabine
In a comparative assessment of safety margins, E2730 demonstrated a protective index (PI) of 44.3, which is approximately 17.7-fold higher than the PI of 2.5 for tiagabine, the prototypical GAT1 inhibitor . This PI was also substantially greater than those calculated for a panel of other standard ASMs, including carbamazepine (PI=5.0), valproate (PI=3.6), and phenobarbital (PI=6.3) . The PI is defined as the ratio of the 50% toxic dose (TD50) in the rotarod test to the 50% effective dose (ED50) in the corneal kindling mouse model .
| Evidence Dimension | Protective Index (TD50 / ED50) |
|---|---|
| Target Compound Data | 44.3 |
| Comparator Or Baseline | Tiagabine: 2.5; Carbamazepine: 5.0; Valproate: 3.6; Phenobarbital: 6.3; Clonazepam: 6.5; Ethosuximide: <1.3; Levetiracetam: >31.2 |
| Quantified Difference | E2730 PI is 17.7-fold higher than tiagabine and at least 6.8-fold higher than carbamazepine. |
| Conditions | TD50 in accelerating rotarod test (mouse motor coordination); ED50 in corneal kindling mouse model of focal seizures. |
Why This Matters
For procurement, a higher protective index indicates a wider margin between therapeutic efficacy and motor impairment, a critical differentiator for in vivo research programs focused on minimizing off-target neurological side effects.
- [1] Fukushima K, Higashiyama H, Kazuta Y, et al. Discovery of E2730... Epilepsia Open. 2023;8(3):834-845. (Table 1). View Source
